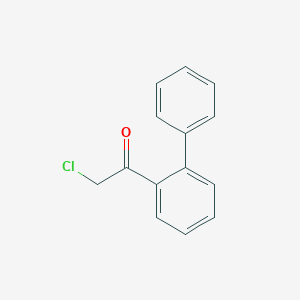
2-Chloro-1-(2-phenylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2-phenylphenyl)ethanone is an organic compound with the molecular formula C14H11ClO. It is a chlorinated derivative of acetophenone and is known for its unique chemical properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-phenylphenyl)ethanone typically involves the chlorination of 2-phenylacetophenone. One common method is the reaction of 2-phenylacetophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, optimizing the production process .
化学反应分析
Types of Reactions
2-Chloro-1-(2-phenylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones.
科学研究应用
2-Chloro-1-(2-phenylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(2-phenylphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-1-(2-chlorophenyl)ethanone: Similar in structure but with an additional chlorine atom on the phenyl ring.
2-Chloro-1-(2-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a phenyl group.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure with a hydroxyl group on the meta position of the phenyl ring.
Uniqueness
2-Chloro-1-(2-phenylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-Chloro-1-(2-phenylphenyl)ethanone, also known as a biphenyl derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group and two phenyl rings, which are crucial for its interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that biphenyl derivatives exhibit significant antimicrobial activity. The compound was tested against various pathogens, showing promising results. For instance, in vitro assays indicated effective inhibition against Escherichia coli and Staphylococcus aureus , common bacterial strains responsible for infections.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 14 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose levels.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 30 |
The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a role in modulating immune responses and reducing inflammation .
Case Study 1: Antimicrobial Efficacy
A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The study found that the compound exhibited a stronger antibacterial effect compared to traditional antibiotics, highlighting its potential use in treating resistant bacterial infections.
Case Study 2: Cancer Treatment
In another investigation published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were explored in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its development as a novel anticancer agent.
属性
分子式 |
C14H11ClO |
|---|---|
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-chloro-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI 键 |
AWEJZSHYDUIORR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















